ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE
Overview
Description
ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:
R-COOH+CH3CH2OH→R-COOCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce primary alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: Reaction with amines can lead to the formation of amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Aminolysis: Primary or secondary amines.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols or aldehydes.
Aminolysis: Amides.
Scientific Research Applications
ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
ETHYL ACETATE: A simpler ester with similar reactivity but different applications.
METHYL BUTYRATE: Another ester with a different alkyl group, used in flavorings and fragrances.
ETHYL BENZOATE: An aromatic ester with distinct properties and uses in perfumery.
Uniqueness
ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
ethyl 2-(2-methylpropylcarbamoylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-14-8(12)6-11-9(13)10-5-7(2)3/h7H,4-6H2,1-3H3,(H2,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXFYRARXNEOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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